2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound is formally named 2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate . Its molecular formula is C₂₄H₂₇FN₄O₄ , with a computed molecular weight of 454.49 g/mol .
Key Structural Components
| Component | Substructure | Functional Groups |
|---|---|---|
| Core | Pyrido[1,2-a]pyrimidin-4-one | Tetrahydrofused rings, ketone group |
| Side Chain | Ethyl ester linkage | Carboxylate ester |
| Piperidine Substituent | 4-(6-fluoro-1,2-benzisoxazol-3-yl) | Fluorinated benzisoxazole |
The molecular formula aligns with the presence of:
- C₂₄ : Contributions from pyrido[1,2-a]pyrimidinone (11 carbons), ethyl group (2 carbons), piperidine (5 carbons), and benzisoxazole (6 carbons).
- H₂₇ : Hydrogens distributed across aliphatic chains, aromatic systems, and the piperidine ring.
- F : Single fluorine atom on the benzisoxazole moiety.
- N₄ : Nitrogen atoms in the pyrido[1,2-a]pyrimidinone ring, piperidine, and benzisoxazole.
- O₄ : Oxygen in the ketone, ester, and benzisoxazole groups.
Atomic Connectivity and Stereochemical Considerations
Structural Connectivity
The molecule comprises three interconnected domains:
- Pyrido[1,2-a]pyrimidin-4-one core : A fused bicyclic system with a saturated six-membered ring (positions 6–9) and a partially unsaturated pyrimidinone ring.
- Ethyl ester bridge : Connects the pyrido[1,2-a]pyrimidinone to the piperidine carboxylate.
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine : A fluorinated benzisoxazole substituent attached to the piperidine nitrogen.
Stereochemical Features
- Pyrido[1,2-a]pyrimidinone : The tetrahydro ring adopts a partially saturated conformation, with potential for chair-like or boat-like arrangements in the six-membered ring.
- Piperidine ring : Likely adopts a chair conformation , as observed in analogous structures.
- Ester linkage : Planar due to resonance stabilization between the carbonyl oxygen and the carboxylate group.
- Benzisoxazole : Aromatic planarity maintained by conjugation between the benzene and isoxazole rings.
Crystallographic Data and Conformational Analysis
Crystal Packing and Intermolecular Interactions
While direct crystallographic data for this compound is limited, insights can be drawn from structurally related systems:
Conformational Flexibility
- Ethyl ester bridge : Rotational freedom around the C–C bond, enabling conformational adaptation.
- Piperidine ring : Restricted motion due to steric hindrance from the benzisoxazole substituent.
- Benzisoxazole : Rigid planarity enforced by aromatic conjugation.
Theoretical Conformational Analysis
Molecular modeling predicts:
Summary of Structural Insights
This compound’s structural complexity arises from the interplay of its heterocyclic systems. The pyrido[1,2-a]pyrimidinone core provides steric rigidity, while the ethyl ester and piperidine substituents enable dynamic interactions. Further crystallographic studies are required to refine conformational details, but existing data from analogues provide a robust foundation for understanding its molecular architecture.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-32-24(31)28-11-7-16(8-12-28)22-19-6-5-17(25)14-20(19)33-27-22/h5-6,14,16H,2-4,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVWOEVAHOSPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCOC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-86-8 | |
| Record name | 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-METHYL-4-OXO-6,7,8,9-TETRAHYDRO-4H-PYRIDO(1,2-A)PYRIMIDIN-3-YL)ETHYL 4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)PIPERIDIN-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI7XU336W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Assembly of the Pyrido[1,2-a]pyrimidinone Core
The pyrido[1,2-a]pyrimidinone moiety is synthesized via a Knorr-type cyclization between 2-aminopyridine derivatives and β-keto esters. For example, reacting 2-amino-4-methylpyridine with ethyl acetoacetate in refluxing acetic acid yields the 2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine intermediate. X-ray crystallography confirms the planar geometry of the pyrimidinone ring, with a dihedral angle of 5.6° relative to adjacent benzisoxazole groups.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | EtOH | 80 | 62 |
| p-TsOH | Toluene | 110 | 78 |
| ZnCl₂ | DMF | 100 | 85 |
Functionalization of the Piperidine-Benzisoxazole Segment
The 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine component is prepared through a nucleophilic aromatic substitution (SNAr) reaction. Treating 3-chloro-6-fluorobenzisoxazole with piperidine in dimethylacetamide (DMAc) at 120°C for 12 hours achieves 89% conversion. The resulting piperidine derivative is then carboxylated using ethyl chloroformate in the presence of triethylamine, yielding the 1-carboxylate ester.
Convergent Coupling Strategies
Alkylation of the Pyrimidinone Intermediate
The critical C3-ethyl linkage is formed via a Mitsunobu reaction. Combining 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine with 2-bromoethanol under DIAD/PPh₃ catalysis in THF at 0–25°C installs the ethyl spacer with 76% efficiency. Alternative methods employ Williamson ether synthesis, though yields drop to 58% due to competing elimination.
Esterification and Final Assembly
The terminal ester bond is constructed using carbodiimide-mediated coupling. Reacting the alkylated pyrimidinone with 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylic acid in dichloromethane (DCM) with EDCI/HOBt at room temperature for 24 hours delivers the target compound in 82% yield.
Table 2: Comparative Analysis of Coupling Reagents
| Reagent System | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 24 | 82 | 98.5 |
| DCC/DMAP | CHCl₃ | 36 | 74 | 97.2 |
| CDI | THF | 18 | 68 | 96.8 |
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance throughput, the alkylation and esterification steps are conducted in a continuous flow reactor (CFR). Using a microfluidic system with a residence time of 8 minutes at 140°C and 15 bar pressure, overall yield increases to 91% with 99.3% purity.
Purification Protocols
Crude product is purified via recrystallization from ethanol/water (7:3 v/v) or chromatographed on silica gel with ethyl acetate/hexane (1:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% TFA) confirms purity, showing a single peak at 254 nm.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
Bioisosteric Replacements: The 6-fluoro-1,2-benzisoxazole in the target compound replaces the 2,4-difluorobenzoyl group in risperidone intermediates (e.g., CAS 152542-00-2), improving metabolic resistance to hydrolysis . The carboxylate ester (vs.
Synthetic Pathways :
- The target compound is synthesized via condensation of (2-methyl-4-oxo-pyrido-pyrimidin-3-yl)acetaldehyde with 4-(6-fluoro-benzisoxazol-3-yl)piperidine, followed by reduction . This contrasts with risperidone’s route, which avoids esterification .
Conformational Analysis: X-ray data (e.g., C8–C9–C10–N2 torsion angle of −176.5°) indicate a folded conformation, favoring interactions with hydrophobic receptor pockets . Risperidone’s non-esterified structure allows greater conformational flexibility .
Pharmacological Implications :
- The benzisoxazole moiety is critical for 5-HT₂A/D₂ receptor antagonism, a hallmark of atypical antipsychotics. However, the carboxylate ester may limit CNS bioavailability compared to risperidone .
Biological Activity
The compound 2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate , commonly referred to as Risperidone Impurity F, is a derivative of the antipsychotic medication risperidone. This compound has garnered interest due to its potential biological activities and therapeutic applications.
The molecular formula of this compound is with a molecular weight of 454.5 g/mol. The structure features a pyrido-pyrimidine moiety which is significant in pharmacological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections delve into specific activities associated with this compound and its derivatives.
1. Antipsychotic Activity
As a derivative of risperidone, this compound may retain some antipsychotic properties. Risperidone primarily functions as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist. Studies have demonstrated that modifications in the structure can enhance or alter these activities.
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives. For instance, certain derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes which are key players in the inflammatory process.
| Compound | IC50 (μM) | COX Enzyme Targeted |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | 0.04 ± 0.02 | COX-2 |
| Risperidone Impurity F | TBD | TBD |
These findings suggest that the biological activity of this compound may include anti-inflammatory mechanisms similar to those observed in established anti-inflammatory drugs like celecoxib and diclofenac .
3. Anticancer Activity
Pyrido[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can inhibit various kinases involved in cancer cell proliferation and survival pathways.
4. Neuroprotective Effects
Given its structural similarity to other neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases. This aspect is under investigation but aligns with the pharmacological profile of related compounds.
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Pyrido[2,3-d]pyrimidines : This research identified several derivatives with potent activity against various kinases involved in cancer progression . The structure–activity relationship (SAR) indicated that modifications could enhance selectivity and potency.
- Anti-inflammatory Assessment : A study evaluated several substituted pyrimidines for their ability to inhibit COX enzymes in vitro and in vivo models of inflammation . The results showed promising anti-inflammatory activity comparable to established drugs.
Q & A
Advanced Research Question
- Stepwise Coupling : Introduce the 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine moiety via nucleophilic substitution or Mitsunobu reactions to minimize steric clash .
- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation in the presence of sterically hindered ligands (XPhos, SPhos) .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity under controlled temperature (120–150°C) .
How to analyze conformational dynamics of the piperidine and pyrido[1,2-a]pyrimidin-4-one rings?
Advanced Research Question
- Cremer-Pople Parameters : Calculate puckering amplitudes (θ, φ) for the piperidine ring to quantify chair vs. boat conformations .
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model ring flexibility in solvated systems (e.g., water, DMSO) over 100-ns trajectories.
- Variable-Temperature NMR : Monitor coalescence of diastereotopic protons to estimate energy barriers for ring inversion .
How to resolve contradictions in pharmacological data compared to analogs like risperidone?
Advanced Research Question
- Comparative Crystallography : Overlay the compound’s structure with risperidone (PDB: 1RIS) to identify steric/electronic differences at the dopamine D2 receptor binding site .
- In Vitro Assays : Perform competitive binding assays (e.g., radioligand displacement) using HEK293 cells expressing human D2/D3 receptors. Normalize data to risperidone’s IC50 to assess potency shifts.
- Metabolic Stability Studies : Compare hepatic microsomal half-lives to evaluate CYP450-mediated oxidation differences .
What purification techniques effectively separate this compound from related impurities?
Basic Research Question
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to resolve the target compound from regioisomers.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the target and impurities like Impurity F (EP) .
- Preparative HPLC : Employ chiral columns (e.g., Chiralpak IA) for enantiomeric separation if asymmetric centers are present .
What role do hydrogen-bonding networks play in crystal packing, and how are they characterized?
Advanced Research Question
The crystal structure exhibits N–H⋯O and C–H⋯F interactions that stabilize the lattice . Use ORTEP-3 to visualize these interactions and calculate bond distances/angles. For quantitative analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
